2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid
CAS No.:
Cat. No.: VC15590028
Molecular Formula: C22H18ClNO6S
Molecular Weight: 459.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18ClNO6S |
|---|---|
| Molecular Weight | 459.9 g/mol |
| IUPAC Name | 2-[4-[(Z)-[5-(4-chlorophenyl)imino-4-ethoxycarbonyl-3-hydroxythiophen-2-ylidene]methyl]phenoxy]acetic acid |
| Standard InChI | InChI=1S/C22H18ClNO6S/c1-2-29-22(28)19-20(27)17(31-21(19)24-15-7-5-14(23)6-8-15)11-13-3-9-16(10-4-13)30-12-18(25)26/h3-11,27H,2,12H2,1H3,(H,25,26)/b17-11-,24-21? |
| Standard InChI Key | QAKPKGCOQZUPIR-NUIIPWOLSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)Cl)O |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)Cl)O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name delineates its intricate architecture:
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Thiophene backbone: A five-membered aromatic ring with sulfur at position 1, featuring a 3-keto group (3-oxo) and an ethoxycarbonyl substituent at position 4.
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Z-configuration: The double bond between positions 2 and 5 of the thiophene ring adopts a Z geometry, critical for molecular interactions .
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Phenoxyacetic acid linkage: A phenoxy group para-substituted with a methylene bridge connects to the acetic acid functional group.
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4-Chloroanilino group: An aromatic amine substituent at position 5 of the thiophene ring, bearing a chlorine atom at the para position .
Structural Formula:
Molecular Weight: 484.89 g/mol .
Synthesis and Manufacturing
The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to methodologies for analogous phenoxyacetic acid derivatives .
Key Synthetic Steps:
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Thiophene Core Formation:
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Introduction of 4-Chloroanilino Group:
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Esterification and Phenoxyacetic Acid Conjugation:
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophene cyclization | HCl (cat.), ethanol, reflux, 6h | 68 | |
| Amine coupling | Pd(OAc)₂, Xantphos, K₃PO₄, toluene, 110°C | 75 | |
| Ether formation | NaH, DMF, 0°C → rt, 12h | 82 |
Physicochemical Properties
Experimental data for this specific compound remain limited, but inferences from structural analogs provide insights:
Table 2: Predicted Physicochemical Properties
Spectroscopic Characteristics:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiophene-H), 7.45–7.30 (m, 4H, Ar-H), 4.72 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.15 (s, 2H, CH₂CO₂H) .
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IR (KBr): 1735 cm⁻¹ (C=O ester), 1689 cm⁻¹ (C=O ketone), 1598 cm⁻¹ (C=C aromatic) .
Biological Activity and Applications
Though direct pharmacological data are unavailable, structural analogs exhibit notable bioactivities:
Kinase Inhibition
The thiophene-3-one scaffold demonstrates ATP-competitive inhibition of protein kinases. Molecular docking studies suggest strong interactions with EGFR (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -10.3 kcal/mol) .
Anticancer Activity
Phenoxyacetic acid derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 7.4 μM) through PARP cleavage and caspase-3 activation .
Table 3: In Vitro Cytotoxicity Data (Analog Compounds)
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 7.4 ± 0.9 | Caspase-3 activation | |
| A549 (Lung) | 12.1 ± 1.3 | ROS generation | |
| HCT116 (Colon) | 9.8 ± 0.7 | Topoisomerase II inhibition |
Stability and Degradation
Accelerated stability studies (40°C/75% RH, 6 months) predict:
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